1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole
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Overview
Description
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole involves multiple steps. One common approach is to start with the benzimidazole core and introduce the functional groups through a series of reactions. For example, the dimethylamino group can be introduced via a nucleophilic substitution reaction, while the hydroxy(oxido)amino group can be added through an oxidation reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy(oxido)amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride: Used as a carboxyl activating agent in peptide synthesis.
3-(dimethylamino)propan-1-ol: Used in esterification reactions.
Uniqueness
1-(3-(dimethylamino)propyl)-7-(hydroxy(oxido)amino)-2-methyl-1H-benzimidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
960-77-0 |
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Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
N,N-dimethyl-3-(2-methyl-7-nitrobenzimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N4O2/c1-10-14-11-6-4-7-12(17(18)19)13(11)16(10)9-5-8-15(2)3/h4,6-7H,5,8-9H2,1-3H3 |
InChI Key |
GRVQXOCIONMKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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